2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime
Overview
Description
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime is a complex organic compound with the molecular formula C15H13BrN2O5S. It is characterized by the presence of nitro, phenylsulfonyl, and oxime functional groups, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime typically involves multiple steps:
Formation of 2-nitro-2-(phenylsulfonyl)acetaldehyde: This intermediate can be synthesized by nitration of 2-(phenylsulfonyl)acetaldehyde under controlled conditions.
Oxime Formation: The oxime is formed by reacting the aldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Bromobenzylation: The final step involves the reaction of the oxime with 2-bromobenzyl bromide in the presence of a base like potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiolate derivatives.
Mechanism of Action
The mechanism of action of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the oxime group can form hydrogen bonds, and the bromobenzyl group can engage in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chlorobenzyl)oxime
- 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-fluorobenzyl)oxime
- 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-iodobenzyl)oxime
Uniqueness
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-bromobenzyl)oxime is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not. This can lead to the formation of unique derivatives with distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-N-[(2-bromophenyl)methoxy]-2-nitroethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S/c16-14-9-5-4-6-12(14)11-23-17-10-15(18(19)20)24(21,22)13-7-2-1-3-8-13/h1-10,15H,11H2/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNVKQZRAVYGCH-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=CC=CC=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=CC=CC=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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